Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13717249
InChI: InChI=1S/C13H11ClN2O5/c1-3-21-13(18)10-11(14)8-6-7(16(19)20)4-5-9(8)15(2)12(10)17/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)Cl
Molecular Formula: C13H11ClN2O5
Molecular Weight: 310.69 g/mol

Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC13717249

Molecular Formula: C13H11ClN2O5

Molecular Weight: 310.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate -

Specification

Molecular Formula C13H11ClN2O5
Molecular Weight 310.69 g/mol
IUPAC Name ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C13H11ClN2O5/c1-3-21-13(18)10-11(14)8-6-7(16(19)20)4-5-9(8)15(2)12(10)17/h4-6H,3H2,1-2H3
Standard InChI Key TYOWRPLDEZCUHV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)Cl
Canonical SMILES CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)Cl

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound’s distinct substitution pattern confers unique physicochemical and potential pharmacological properties.

Molecular Identifiers

Key identifiers include:

PropertyValueSource
CAS Registry Number2253790-59-7
IUPAC NameEthyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate
Molecular FormulaC₁₃H₁₁ClN₂O₅
Molecular Weight310.69 g/mol
SMILESCCOC(=O)C1=C(Cl)c2cc(ccc2N(C)C1=O)N+[O-]
InChIKeyTYOWRPLDEZCUHV-UHFFFAOYSA-N

Structural Features

The quinoline backbone is modified at four positions (Figure 1):

  • Position 1: A methyl group (-CH₃) enhances steric bulk and may influence metabolic stability .

  • Position 2: A ketone group (=O) contributes to planar rigidity and hydrogen-bonding potential .

  • Position 3: An ethyl carboxylate ester (-COOEt) introduces hydrophobicity and potential prodrug functionality .

  • Position 4: A chlorine atom (-Cl) modulates electronic effects and binding affinity .

  • Position 6: A nitro group (-NO₂) may confer redox activity or serve as a hydrogen-bond acceptor .

X-ray crystallography of analogous quinoline derivatives reveals that such substitution patterns often stabilize half-chair conformations in saturated rings and facilitate intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Physicochemical Properties

  • Solubility: The ethyl ester and nitro groups likely enhance lipophilicity, favoring organic solvents (e.g., DMSO, ethanol) over water .

  • Stability: Nitro groups may render the compound sensitive to reducing agents, while the ester moiety could hydrolyze under strongly acidic or basic conditions .

HazardGHS CodePrecautionary Measures
Harmful if swallowed (H302)Acute Tox. 4Avoid ingestion; use PPE
Skin irritation (H315)Skin Irrit. 2Wear gloves and protective clothing
Serious eye irritation (H319)Eye Irrit. 2AUse safety goggles
Respiratory irritation (H335)STOT SE 3Ensure adequate ventilation

Comparative Analysis with Structural Analogs

Ethyl 4-Chloro-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate

This analog (CAS 99429-64-8) lacks the 1-methyl and 6-nitro groups . The absence of these substituents reduces steric hindrance and electron-withdrawing effects, potentially diminishing biological activity .

Hexahydroquinoline Derivatives

Saturated analogs, such as ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, adopt non-planar conformations, altering pharmacokinetic properties like membrane permeability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator